

Comparative Analysis of Pyrimidine-5-carbonitrile Analogs as Anticancer Agents

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Compound of Interest

Compound Name: C23H22FN5OS

Cat. No.: B12629698

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A detailed examination of **C23H22FN5OS** and its related compounds targeting the PI3K/AKT signaling pathway in cancer.

This guide provides a comprehensive comparative analysis of a series of pyrimidine-5-carbonitrile derivatives, including the compound corresponding to the molecular formula **C23H22FN5OS**. These compounds have been investigated for their potential as anticancer agents, with a particular focus on their inhibitory activity against the PI3K/AKT signaling pathway, a critical mediator of cell survival and proliferation in many cancers. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Summary

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of the lead compound and its analogs. The data is compiled from a study by El-Dydamony et al., which explored a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives.^{[1][2][3][4]}

Compound ID	Molecular Formula	R group	MCF-7 IC50 (μM)	K562 IC50 (μM)	PI3Kδ IC50 (μM)	PI3Kγ IC50 (μM)	AKT-1 IC50 (μM)
4d	C23H22FN5OS	4-Fluorophenyl	>100	8.34 ± 0.61	14.32 ± 1.02	10.28 ± 0.89	9.85 ± 0.73
7f	C29H29N5O4S	3,4,5-Trimethoxyphenyl	10.22 ± 0.93	6.51 ± 0.48	6.99 ± 0.36	4.01 ± 0.55	3.36 ± 0.17
4a	C22H20N4OS	Phenyl	>100	34.11 ± 2.98	-	-	-
4b	C23H22N4O2S	4-Methoxyphenyl	>100	28.31 ± 2.14	-	-	-
4c	C22H19ClN4OS	4-Chlorophenyl	>100	15.23 ± 1.17	-	-	-
7a	C28H25N5O2S	4-Hydroxyphenyl	21.09 ± 1.74	12.83 ± 1.05	-	-	-
7d	C28H24ClN5OS	4-Chlorophenyl	15.62 ± 1.28	10.17 ± 0.88	-	-	-

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human breast cancer (MCF-7) and leukemia (K562) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
- **Formazan Solubilization:** The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC₅₀ values were determined from the dose-response curves.

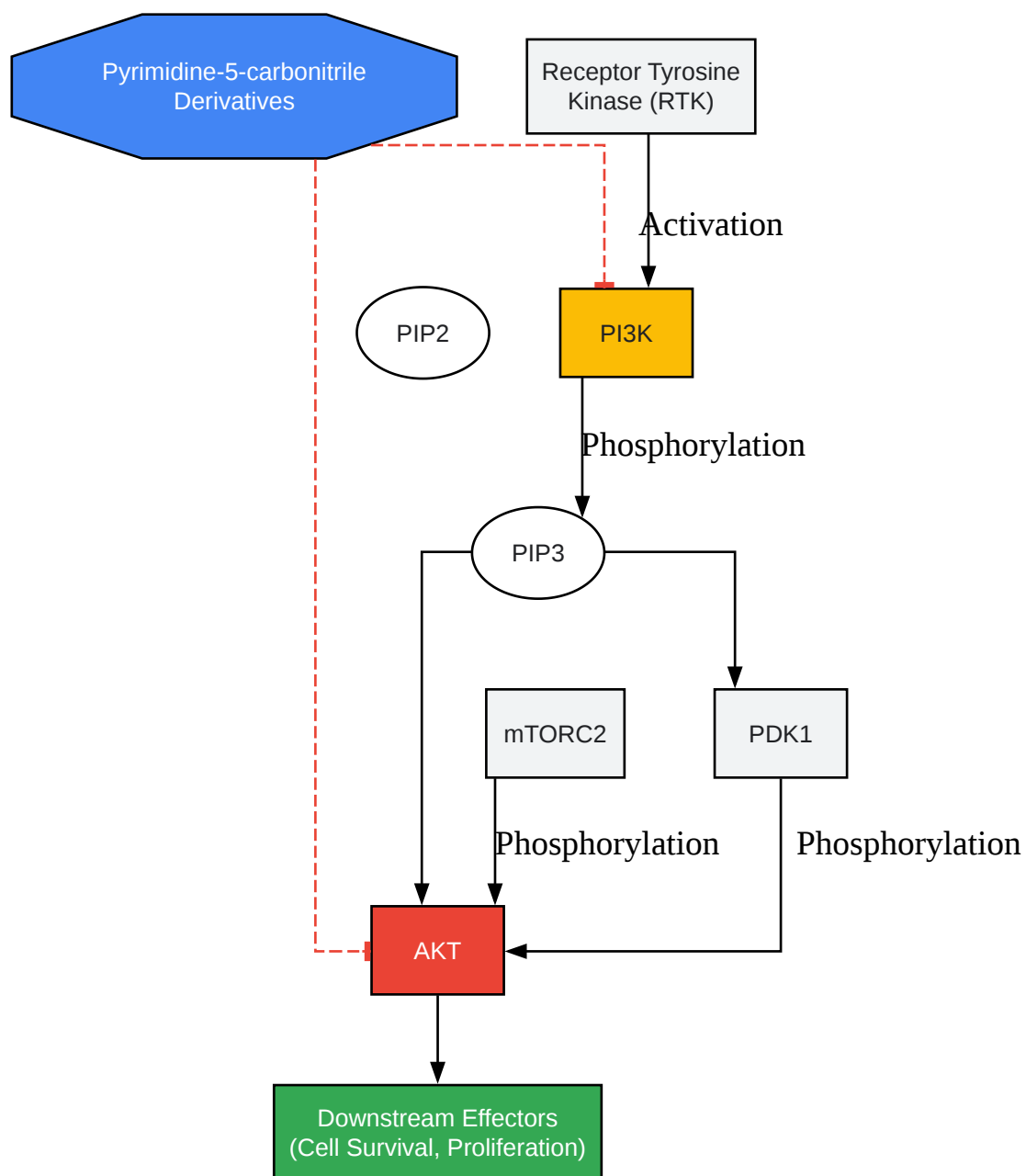
In Vitro Kinase Inhibition Assay (PI3K/AKT)

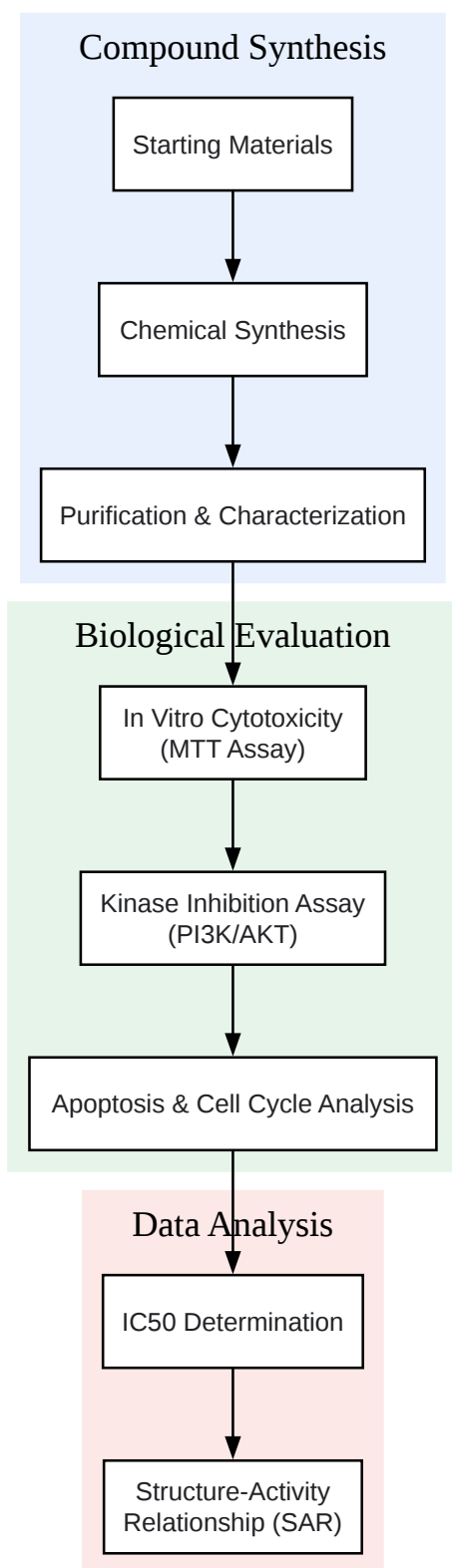
The inhibitory activity of the compounds against PI3K δ , PI3K γ , and AKT-1 was determined using commercially available assay kits (specific kit details would be cited from the original paper). The general principle involves an ELISA-based assay.

- **Enzyme and Substrate Preparation:** The respective kinase, its substrate (e.g., PIP₂ for PI3K), and ATP are prepared in a reaction buffer.
- **Compound Incubation:** The test compounds at various concentrations are pre-incubated with the kinase.
- **Kinase Reaction:** The kinase reaction is initiated by the addition of the substrate and ATP mixture and incubated for a specified time at room temperature.
- **Detection:** The product of the kinase reaction (e.g., PIP₃ for PI3K) is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is developed using a suitable substrate, and the absorbance is measured.
- **Data Analysis:** The percentage of inhibition is calculated, and IC₅₀ values are determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental procedures.





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